1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine
Description
1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopentylmethylsulfonyl group and an imidazol-1-ylpropyl group
Properties
IUPAC Name |
1-(cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2S/c21-23(22,14-17-4-1-2-5-17)20-11-7-16(8-12-20)6-3-10-19-13-9-18-15-19/h9,13,15-17H,1-8,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUFPUVZYBDUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CS(=O)(=O)N2CCC(CC2)CCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopentylmethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopentylmethylsulfonyl chloride under basic conditions.
Attachment of the Imidazol-1-ylpropyl Group: The final step involves the alkylation of the piperidine ring with 3-(imidazol-1-yl)propyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar in structure but lacks the piperidine ring and sulfonyl group.
3-(Imidazol-1-yl)propyl-functionalized silica gel: Used in different applications but shares the imidazole moiety.
Uniqueness
1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonyl and imidazole groups allows for diverse interactions and applications that are not possible with simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
